Methadone hydrochloride

Beschreibung

Historical Context of Methadone Hydrochloride Development

Methadone was first synthesized in 1937 at the pharmaceutical laboratories of the I.G. Farbenkonzern, a subsidiary of Farbwerke Hoechst in Frankfurt am Main, Germany. The compound emerged from a continuous research chain in synthetic antipyretics and analgesics that had begun in the 1880s, producing medications like Antipyrin® (1884), Pyramidon® (1897), and Novalgin® (1921). The discovery came through the work of German scientists Gustav Ehrhart and Max Bockmühl, who were searching for synthetic opioids that could be created with readily available precursors to address Germany's morphine shortage.

This research occurred in the context of earlier breakthroughs, notably the development of Pethidin/pethidine (marketed as Dolantin®) in 1937 by Hoechst chemists Eisleb and Schaumann. The compound that would later become methadone was initially designated as Va 10820 or Polamidon (a name still used in Germany today) and was chemically unrelated to morphine or other "true opiates". During World War II, this compound was also made available to the German Wehrmacht for testing under the code name Amidon, though evidence suggests it was not produced in appreciable quantities.

After the war, as part of reparations, all German patents, trade names, and research records were requisitioned by the Allies. A Technical Industrial Committee of the U.S. Department of State investigated the confiscated research and published a report noting that while the compound (later named methadone) was potentially addictive, it produced "considerably" less euphoria, sedation, and respiratory depression than morphine at equianalgesic doses. It was only in 1947 that the Council on Pharmacy and Chemistry of the American Medical Association gave the drug the generic name "methadone".

Eli Lilly and Company introduced methadone to the United States market in 1947 under the trade name Dolophine as an analgesic. Contrary to popular myth, the name "Dolophine" was not named after Adolf Hitler but was derived from the Latin words dolor (pain) and finis (end), literally meaning "pain end".

Evolution of Research Focus: From Opioid Dependence to Multidimensional Applications

While methadone was initially approved for use as an analgesic, its application in addiction medicine began to emerge in the 1950s at the Addiction Research Center of the Narcotics Farm in Lexington, Kentucky. However, the true breakthrough came in the 1960s through the pioneering work of Rockefeller University physicians Vincent Dole and Marie Nyswander in New York City.

Dole, an endocrinologist, approached narcotic addiction as a metabolic disease comparable to diabetes, while Nyswander, a psychiatrist, had experienced frustration treating individuals with heroin addiction through psychotherapy only to witness recurring relapses. Together, they hypothesized that addicts could benefit from a medication that would satisfy physical cravings, reduce drug-seeking behavior, and allow them to lead productive lives.

Their 1965 publication reporting results from 22 participants with heroin addiction marked a paradigm shift in addiction treatment. They chose methadone specifically because it was a long-acting medication that could be taken orally with a therapeutic effect lasting 24 hours, allowing for once-daily administration—a significant advantage over short-acting opioids that required multiple daily injections.

Following this initial research, methadone maintenance treatment (MMT) rapidly expanded. By 1976, methadone clinics had opened in cities including Chicago, New York, and New Haven, with some 38,000 patients treated in New York City alone. This represented a sweeping change in the conceptualization of drug addiction—no longer viewed simply as a character flaw but rather as a disorder requiring medical treatment.

The evolution of methadone research and application continued through subsequent decades, with scientific studies systematically expanding the evidence base behind MMT. Regulatory frameworks developed alongside clinical practice, with the U.S. Food and Drug Administration approving methadone for use in structured treatment programs. The most recent regulatory changes occurred in 2001 and during the COVID-19 pandemic, reflecting ongoing refinement in how methadone is administered in treatment settings.

Today, methadone has evolved beyond its original application in opioid use disorder (OUD) treatment. Research now encompasses its use in pain management, its impact on developmental biology, its effects on quality of life, and efforts to expand access to this crucial medication to underserved populations. Despite its long history and proven efficacy, barriers to access remain, and ongoing research continues to address issues of equity, effectiveness, and optimal delivery methods.

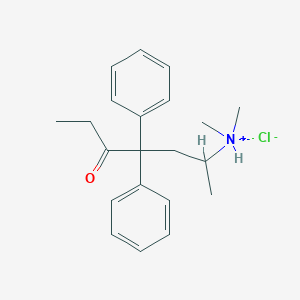

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO.ClH/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17H,5,16H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQXCDYVZAHXNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76-99-3 (Parent) | |

| Record name | Methadone hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001095905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2020501 | |

| Record name | Methadone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1095-90-5, 125-56-4 | |

| Record name | Methadone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1095-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methadone hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001095905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methadone hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methadone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methadone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methadone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHADONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/229809935B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Bockmühl-Ehrhart Alkylation Process

The original synthesis, developed by Bockmühl and Ehrhart in 1948, involves the reaction of diphenylacetonitrile with 1-dimethylamino-2-chloropropane in the presence of sodamide (NaNH₂). This method produces two isomeric intermediates:

-

2,2-Diphenyl-4-dimethylaminovaleronitrile (mp 91–92°C), which reacts with ethyl magnesium bromide to form methadone.

-

2,2-Diphenyl-3-methyl-4-dimethylaminobutyronitrile (mp 69–70°C), yielding isomethadone upon Grignard reaction.

The isomers are separated via fractional crystallization, with the valeronitrile intermediate isolated from hexane. Despite achieving a 58.4% yield of the desired valeronitrile, this method suffers from prolonged reaction times (13–14 hours) and energy-intensive reflux conditions (110°C).

Phase-Transfer Catalysis: Revolutionizing Intermediate Synthesis

Optimized Synthesis of 4-Dimethylamino-2,2-Diphenyl Valeronitrile

A breakthrough in intermediate synthesis emerged with the adoption of phase-transfer catalysts (PTCs). The Chinese patent CN102219709A details a method using triethyl benzyl ammonium chloride (TEBA) as the PTC and dimethyl sulfoxide (DMSO) as the solvent. Key parameters include:

| Parameter | Value |

|---|---|

| Reactants | 2-Chloro-N,N-dimethyl propylamine, diphenylacetonitrile |

| Catalyst | TEBA (0.5–2 mol%) |

| Base | 50% NaOH (aqueous) |

| Temperature | 30–70°C |

| Reaction Time | 1–6 hours |

| Yield | 85–90% |

This method eliminates the need for sodamide, reducing side reactions and improving safety. The PTC facilitates ion transfer between aqueous and organic phases, accelerating the nucleophilic substitution reaction.

Mechanistic Advantages

The PTC-mediated reaction proceeds via a solid-liquid phase mechanism , where TEBA shuttles hydroxide ions into the organic phase, deprotonating diphenylacetonitrile to generate a reactive nitrile anion. This anion attacks 2-chloro-N,N-dimethyl propylamine, forming the valeronitrile intermediate with minimal byproducts.

Enantioselective Synthesis for Pharmaceutical Applications

Chiral Sulfamidate Intermediate Approach

Recent advances prioritize enantiomeric purity to enhance therapeutic specificity. A 2025 Journal of Medicinal Chemistry study describes a route starting from enantiopure alaninol, using N-Boc-protected cyclic sulfamidates to control stereochemistry.

Key Steps:

-

N-Boc Protection : Alaninol is protected with di-tert-butyl dicarbonate.

-

Sulfamidite Formation : Cyclization with thionyl chloride (SOCl₂) and imidazole.

-

Oxidation : Sodium periodate (NaIO₄) and ruthenium(III) chloride oxidize sulfamidite to sulfamidate.

-

Grignard Reaction : Ethyl magnesium bromide opens the sulfamidate, yielding enantiopure methadone precursors.

This method achieves >99% enantiomeric excess and a 63% overall yield, outperforming racemic synthetic routes.

Industrial-Scale Production and Purification

Hydrolysis and Salification

The valeronitrile intermediate undergoes hydrolysis with ethyl magnesium bromide, followed by acid-catalyzed ketone formation. Final salification with hydrochloric acid produces this compound:

Crystallization and Formulation

Post-synthesis purification involves:

-

pH Adjustment : Methadone base is precipitated at pH 11.0 using NaOH and extracted with ethyl acetate.

-

Solvent Removal : Rotary evaporation under high vacuum yields crystalline this compound.

Comparative Analysis of Synthesis Methods

Analyse Chemischer Reaktionen

Types of Reactions

Methadone hydrochloride undergoes various chemical reactions, including:

Oxidation: Methadone can be oxidized to form methadol and other metabolites.

Reduction: The nitrile group in the intermediate can be reduced to form the final methadone compound.

Substitution: Methadone can undergo substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Acetonitrile, ethanol.

Major Products

The major products formed from these reactions include methadol and other minor metabolites that are pharmacologically active .

Wissenschaftliche Forschungsanwendungen

Pain Management

Overview

Methadone is utilized as an analgesic for managing moderate to severe pain, particularly when other treatments are ineffective. Its unique pharmacological properties allow it to be effective in various pain syndromes, including cancer pain and neuropathic pain.

Mechanism of Action

Methadone acts primarily as a full μ-opioid receptor agonist while also exhibiting NMDA receptor antagonist properties. This dual action helps in dampening excitatory pain pathways, making it particularly useful for patients who have developed tolerance to other opioids .

Pharmacokinetics

- Bioavailability : Methadone has high oral bioavailability (approximately 86%) and can be administered rectally, which shows comparable bioavailability (around 76%) but with faster absorption .

- Duration of Action : Methadone's analgesic effects can last over 10 hours, making it suitable for chronic pain management .

Case Study: Rectal Administration in Cancer Patients

A study involving cancer patients demonstrated that rectal administration of methadone provided significant pain relief within 30 minutes and maintained efficacy for up to eight hours without notable side effects. This route of administration is particularly beneficial for patients unable to tolerate oral or intravenous opioids .

Treatment of Opioid Use Disorder (OUD)

Overview

Methadone is a cornerstone in medication-assisted treatment (MAT) for OUD. It helps reduce withdrawal symptoms and cravings associated with opioid addiction.

FDA Approval and Guidelines

The FDA has approved methadone for detoxification and maintenance therapy in individuals with OUD. It is administered under strict regulations to ensure safety and efficacy .

Efficacy Studies

Research indicates that methadone maintenance therapy significantly reduces illicit opioid use and improves retention in treatment programs. A systematic review showed that patients receiving methadone maintenance therapy had better outcomes compared to those receiving no treatment or non-opioid alternatives .

Off-Label Uses

Neonatal Abstinence Syndrome (NAS)

Although not FDA-approved for this indication, methadone is sometimes used off-label to treat NAS in newborns exposed to opioids during pregnancy. Its long half-life allows for stable dosing, which can help manage withdrawal symptoms effectively .

Comparative Cost-Effectiveness

Methadone is significantly less expensive than many proprietary sustained-release opioids, making it an economically favorable option for both healthcare systems and patients requiring long-term opioid therapy .

Data Summary Table

| Application | Indication | Route of Administration | Bioavailability (%) | Duration of Action |

|---|---|---|---|---|

| Pain Management | Moderate to Severe Pain | Oral / Rectal | Oral: 86% / Rectal: 76% | >10 hours |

| Opioid Use Disorder | Detoxification / Maintenance | Oral | N/A | N/A |

| Neonatal Abstinence Syndrome | Withdrawal Management | Oral | N/A | N/A |

Wirkmechanismus

Methadone hydrochloride exerts its effects primarily through agonism at the µ-opioid receptor. It mimics the natural effects of endogenous opioids like endorphins and enkephalins, leading to analgesia and suppression of opioid withdrawal symptoms. Additionally, methadone acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which contributes to its efficacy in treating neuropathic pain and reducing opioid tolerance .

Vergleich Mit ähnlichen Verbindungen

Pharmacodynamic and Pharmacokinetic Properties

Duration of Analgesic Effects

- Methadone Hydrochloride: In four-toed hedgehogs (Atelerix albiventris), subcutaneous (SC) methadone at 1–1.5 mg/kg produced transient analgesia (<2 hours), shorter than other μ-opioid agonists.

- Buprenorphine Hydrochloride: In the same species, SC buprenorphine provided analgesia for 36–48 hours, attributed to higher lipophilicity and stronger receptor binding affinity .

- Hydromorphone: SC hydromorphone (0.15–0.3 mg/kg) in hedgehogs showed analgesia for 4–6 hours, outperforming methadone but still shorter than buprenorphine .

Table 1: Analgesic Duration in Hedgehogs (SC Administration)

| Compound | Dose (mg/kg) | Duration (Hours) | Adverse Effects Incidence |

|---|---|---|---|

| This compound | 1.0–1.5 | <2 | 33–78% |

| Buprenorphine | 0.01–0.02 | 36–48 | Not reported |

| Hydromorphone | 0.15–0.3 | 4–6 | Low |

Receptor Interactions

- Methadone: Acts as a noncompetitive antagonist at α3β4 nicotinic acetylcholine receptors (nAChRs), with both enantiomers showing similar potency (IC${50}$ ≈2 μM). Its metabolite, EDDP, is even more potent (IC${50}$ ≈0.5 μM) .

- Levomethadyl Acetate Hydrochloride (LAAM) : A structural analog of methadone, LAAM also inhibits α3β4 nAChRs but is metabolized to longer-acting compounds, enabling less frequent dosing in opioid dependence therapy .

- Morphine : Primarily a μ-opioid agonist without significant nAChR activity, resulting in a narrower side-effect profile compared to methadone .

Table 2: Clinical Comparison in Humans

| Parameter | This compound | Buprenorphine | LAAM |

|---|---|---|---|

| Half-Life (Hours) | 15–55 | 24–60 | 48–72 (active metabolites) |

| Overdose Risk | High (QT prolongation) | Low (ceiling effect) | Moderate |

| Dosing Frequency | Daily | Daily/Alternate-day | Every 2–3 days |

Structural and Analytical Considerations

- Chemical Structure: Methadone’s diphenylheptane backbone differs from buprenorphine’s thebaine-derived structure, influencing receptor binding kinetics and metabolic pathways .

- Quality Control : Methadone formulations require rigorous HPLC analysis to quantify active ingredients and detect degradation, a standard shared with other opioids like morphine .

Biologische Aktivität

Methadone hydrochloride is a synthetic opioid analgesic widely used for pain management and in the treatment of opioid use disorder. Its unique pharmacological properties make it an important compound in both clinical and research settings. This article explores the biological activity of methadone, including its mechanisms of action, pharmacokinetics, therapeutic applications, and case studies highlighting its clinical efficacy and safety.

Methadone primarily functions as a full μ-opioid receptor (MOR) agonist , which contributes to its analgesic effects. Additionally, it acts as an N-methyl-D-aspartate (NMDA) receptor antagonist , which may play a role in its ability to reduce opioid tolerance and dependence. Methadone's interaction with other receptors, such as the delta-opioid receptor, further complicates its pharmacological profile and may contribute to its unique therapeutic effects compared to traditional opioids like morphine .

Pharmacokinetics

Methadone is characterized by:

- High oral bioavailability : Ranges from 40% to 99%, with an average of about 80% .

- Long half-life : Estimates vary widely from 15 to 207 hours, with typical values around 24 hours .

- Extensive metabolism : Primarily via cytochrome P450 enzymes (CYP3A4, CYP2B6), leading to the formation of inactive metabolites such as EDDP (2-ethyl-1,5-dimethyl-3,3-diphenylpyrrolidine) .

The variability in metabolism due to genetic polymorphisms in these enzymes can significantly affect individual responses to methadone therapy, influencing both efficacy and risk of side effects .

Clinical Applications

Methadone is employed in various clinical contexts:

- Pain Management : Effective for chronic pain relief due to its long duration of action.

- Opioid Dependence Treatment : Used in medication-assisted treatment (MAT) programs to help reduce withdrawal symptoms and cravings in patients with opioid use disorder.

Case Studies

-

Moderate vs. High-Dose Methadone :

A randomized controlled trial compared moderate (40–50 mg) and high doses (80–100 mg) of methadone in treating opioid dependence. Results indicated that while both dosages were effective, the high-dose group showed a greater reduction in opioid-positive urinalysis results (61.9% vs. 53.0%, p=.047) without significant differences in treatment retention . -

Interim Methadone Treatment :

Another study assessed interim methadone treatment's impact on heroin use among patients awaiting standard treatment enrollment. Participants receiving interim treatment reported significantly fewer days of heroin use and higher rates of entering standard MAT compared to a wait-list control group (75.9% vs. 20.8%, p<.001) .

Safety Profile

Methadone's safety profile is influenced by its pharmacokinetics and potential for drug interactions. Notably:

- Respiratory Depression : Elevated levels of methadone can increase the risk of respiratory depression, particularly in individuals with CYP2B6 polymorphisms that impair metabolism .

- Cardiac Arrhythmias : Prolonged QTc intervals have been associated with higher doses of methadone, necessitating careful monitoring during treatment .

Comparative Efficacy

The following table summarizes key findings from research studies comparing methadone's efficacy against other opioids:

Q & A

Basic Research: What validated analytical methods are recommended for quantifying methadone hydrochloride in oral formulations, and how are they optimized?

Methodological Answer:

Quantification typically employs reverse-phase HPLC with UV detection, using a C18 column and mobile phases combining water, acetonitrile, and ion-pairing agents (e.g., hexanesulfonic acid) adjusted to pH 2.0–2.5 for optimal peak resolution . System suitability parameters (e.g., tailing factor <2, theoretical plates >2000) must be validated per ICH guidelines. For ethanol-containing formulations, gas chromatography with flame ionization detection (GC-FID) is necessary to quantify residual solvents .

Basic Research: How do researchers ensure stability of this compound in long-term storage studies?

Methodological Answer:

Stability protocols follow accelerated (40°C/75% RH) and real-time (25°C/60% RH) conditions per EU guidelines. Key parameters include:

- pH monitoring (target: 4.5–5.6 for aqueous solutions) .

- Degradation product analysis via HPLC to detect oxidation byproducts (e.g., methadone-N-oxide) .

- Light sensitivity testing using amber glass containers to prevent photodegradation .

Advanced Research: How can enantiomeric resolution of this compound be achieved given its racemic composition and variable pharmacokinetics?

Methodological Answer:

Chiral separation requires polysaccharide-based columns (e.g., Chiralpak® AD-H) with mobile phases containing ethanol or hexane-isopropanol mixtures. The (R)-enantiomer exhibits higher opioid receptor affinity, necessitating stereoselective pharmacokinetic modeling to correlate plasma concentrations with receptor binding . Advanced studies should account for CYP2B6/3A4 genetic polymorphisms , which alter enantiomer metabolism .

Advanced Research: What experimental designs address conflicting bioavailability data in this compound studies?

Methodological Answer:

Contradictions arise from interindividual variability in CYP-mediated metabolism and P-glycoprotein efflux . Robust designs include:

- Population pharmacokinetic models with covariates (e.g., CYP2B6*6 genotype, renal function) .

- Crossover studies controlling for food effects (high-fat meals delay absorption) and drug interactions (e.g., rifampicin induction) .

- In vitro-in vivo correlation (IVIVC) using biorelevant dissolution media mimicking gastrointestinal pH .

Basic Research: What are the critical parameters for validating a UV-Vis spectrophotometric method for this compound purity testing?

Methodological Answer:

Validation requires:

- Linearity (r² >0.998 across 80–120% of target concentration).

- Accuracy (98–102% recovery via spiked placebo samples).

- Precision (RSD <2% for intraday/interday replicates).

- Specificity confirmed via forced degradation (e.g., acid/alkaline hydrolysis) .

Advanced Research: How can researchers resolve discrepancies in this compound solubility data across solvents?

Methodological Answer:

Solubility conflicts (e.g., 0.12 g/mL in water vs. 0.024 g/mL in isopropanol ) arise from solvent polarity and hydrogen-bonding capacity. Use Hansen solubility parameters to optimize solvent blends (e.g., ethanol-water mixtures for transdermal formulations) . Advanced studies should employ differential scanning calorimetry (DSC) to assess polymorphic transitions affecting solubility .

Basic Research: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Nitrile gloves (verified via Ansell Chemical Resistance Guide ), goggles, and lab coats.

- Engineering controls : Fume hoods for powder handling to prevent inhalation .

- Spill management : Neutralize with sodium bicarbonate and absorb with vermiculite .

Advanced Research: What in vitro models best predict this compound’s blood-brain barrier (BBB) penetration?

Methodological Answer:

Use MDCK-MDR1 cell monolayers to simulate P-glycoprotein efflux. Key parameters:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.